8-Chloro-1-phenylimidazo[1,5-A]pyrazine
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Overview
Description
Imidazo[1,5-a]pyrazine,8-chloro-1-phenyl- is a chemical compound with the molecular formula C12H8ClN3 . It is a significant structural component of a large number of agrochemicals and pharmaceuticals .
Synthesis Analysis
Imidazo[1,5-a]pyrazine acts as a versatile scaffold in organic synthesis and drug development . The synthesis of imidazo[1,5-a]pyrazine has been a subject of intense research for numerous decades . A large number of transformations are now available to conveniently access imidazo[1,5-a]pyrazine from readily available starting materials .Molecular Structure Analysis
The molecular structure of Imidazo[1,5-a]pyrazine,8-chloro-1-phenyl- is based on the imidazo[1,5-a]pyrazine scaffold, which is a fused bicyclic heterocycle . The molecule has a chlorine atom at the 8th position and a phenyl group at the 1st position .Chemical Reactions Analysis
Imidazo[1,5-a]pyrazine is known for its reactivity and multifarious biological activity . It can undergo a variety of chemical reactions, including cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions .Physical and Chemical Properties Analysis
Imidazo[1,5-a]pyrazine,8-chloro-1-phenyl- has a predicted density of 1.35±0.1 g/cm3 and a predicted pKa of 2.63±0.30 .Scientific Research Applications
Synthesis and Reactivity
Imidazo[1,2-a]pyrazine serves as a versatile scaffold in organic synthesis and drug development. Its reactivity and biological activity have been extensively explored, with progress made in synthetic methods highlighting its multifarious biological applications (Goel, Luxami, & Paul, 2015).
Pharmacological Properties
Research on 2-arylimidazo[1,2-a]pyrazine derivatives has demonstrated significant anti-inflammatory and analgesic activities. These compounds have shown potential in vivo, with certain acids being potent anti-inflammatory agents (Abignente et al., 1993).
Therapeutic Applications
Imidazo[1,2-a]pyrazine derivatives have been synthesized for various therapeutic applications, including uterine-relaxing, antibronchospastic, and cardiac-stimulating properties. Some compounds have shown positive chronotropic and inotropic properties, suggesting potential in cardiovascular therapies (Sablayrolles et al., 1984).
Inhibitory Effects on Aurora Kinases
Imidazo-[1,2-a]-pyrazine has been identified as a dual inhibitor of Aurora kinases A and B, with potential applications in cancer treatment. Lead optimization has led to the development of potent inhibitors with improved cell potency and intrinsic aqueous solubility (Yu et al., 2010).
Heterocyclic Compound Synthesis
The synthesis of 5-aryl imidazo[1,5- a]pyrazines via palladium-catalyzed coupling has been explored. This method has demonstrated a general and efficient synthesis approach for the imidazo[1,5- a]pyrazine ring system, enhancing the potential for developing new heterocyclic compounds (Wang et al., 2008).
Mechanism of Action
Target of Action
Imidazo[1,5-a]pyrazine,8-chloro-1-phenyl- is a significant structural component of a large number of agrochemicals and pharmaceuticals Related compounds such as imidazo[1,2-a]pyridines have been reported to exhibit activity against multidrug-resistant tuberculosis (mdr-tb) and extensively drug-resistant tb (xdr-tb) .
Mode of Action
For instance, some imidazo[1,2-a]pyridine derivatives have demonstrated potent and broad-spectrum anti-influenza activity .
Biochemical Pathways
For example, some imidazo[1,2-a]pyridine derivatives have been found to activate nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through the process of phosphorylation .
Pharmacokinetics
Related compounds with similar structures have been reported to have promising oral bioavailability .
Result of Action
For instance, some imidazo[1,2-a]pyridine derivatives have been found to induce clustering of the viral nucleoprotein and prevent its nuclear accumulation .
Future Directions
Biochemical Analysis
Cellular Effects
The effects of Imidazo[1,5-a]pyrazine,8-chloro-1-phenyl- on cells are diverse. It has been shown to have potent anti-influenza activity, especially against the oseltamivir-resistant H1N1/pdm09 strain . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Imidazo[1,5-a]pyrazine,8-chloro-1-phenyl- involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Imidazo[1,5-a]pyrazine,8-chloro-1-phenyl- change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Metabolic Pathways
Imidazo[1,5-a]pyrazine,8-chloro-1-phenyl- is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
It is likely to interact with various transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It could potentially be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Properties
IUPAC Name |
8-chloro-1-phenylimidazo[1,5-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN3/c13-12-11-10(9-4-2-1-3-5-9)15-8-16(11)7-6-14-12/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XANATYQENOWKAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C(=NC=CN3C=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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